molecular formula C8H9NO B043661 3-(3-Pyridyl)-2-propen-1-OL CAS No. 120277-39-6

3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B043661
CAS No.: 120277-39-6
M. Wt: 135.16 g/mol
InChI Key: RSFCHWDTMRVOJD-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Pyridyl)-2-propen-1-OL, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Coordination Chemistry : This compound is useful in coordination chemistry and as metallosupramolecular synthons with silver, copper, palladium, and zinc salts, as shown in the study by Steel and Sumby (2003) from "Dalton Transactions" (Steel & Sumby, 2003).

  • Polarographic Reduction Studies : Its polarographic reduction is useful for studying the reactivity of pyridyl analogues of chalcone in various pH ranges, as detailed by Butkiewicz (1972) in "Journal of Electroanalytical Chemistry" (Butkiewicz, 1972).

  • Reactivity with Nitro Derivatives : The compound has shown unprecedented reactivity for the metal-free reduction of nitro groups in aromatic and heteroaromatic compounds to amino functions, according to Giomi et al. (2008) in "Tetrahedron Letters" (Giomi, Alfini & Brandi, 2008).

  • Synthesis of Indolizidine Skeletons : It serves as a starting material for synthesizing indolizidine skeletons, such as (try)-lentiginosine, with a 27% overall yield, as found in a study by Giomi et al. (2011) in "The Journal of Organic Chemistry" (Giomi et al., 2011).

  • Formation of α-Amino Esters : 2-Pyridyl-phenyl methanol can act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds, facilitating the formation of α-amino esters, as described by Giomi et al. (2011) in "Tetrahedron" (Giomi, Alfini & Brandi, 2011).

  • Fluorescent Probes for Zn2+ Ion : 3-(2-pyridyl)-2-pyrazoline derivatives, related to this compound, are novel fluorescent probes for Zn2+ ion with enhanced fluorescence intensity upon addition of the Zn2+ ion, as explored by Wang et al. (2001) in "Tetrahedron Letters" (Wang et al., 2001).

  • Hypoglycemic Activity : 3-(3-methyl-2-pyridyl)propan-1-ol, a related compound, has shown potent hypoglycemic activity but may cause hepatic triglyceride elevation or death in test animals, as studied by Blank et al. (1979) in "Journal of Medicinal Chemistry" (Blank et al., 1979).

  • Influence on Proton-Transfer Reactions : Deazabipyridyls, like 2-(2-hydroxyphenyl)pyridin-3-ol and 2-(2-pyridyl)phenol, influence the efficiency of proton-transfer reactions in the S1 state, as indicated by Kaczmarek et al. (1994) in "Journal of The Chemical Society-perkin Transactions 1" (Kaczmarek et al., 1994).

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFCHWDTMRVOJD-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295549
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-39-6
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120277-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Pyridinyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 2
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 3
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 4
Reactant of Route 4
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 5
Reactant of Route 5
3-(3-Pyridyl)-2-propen-1-OL
Reactant of Route 6
3-(3-Pyridyl)-2-propen-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.